physicochemical properties of N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
physicochemical properties of N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
An In-Depth Technical Guide to the Physicochemical Profiling of N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
Executive Summary & Structural Rationale
In the landscape of preclinical drug discovery, the rigorous characterization of screening hits and synthetic intermediates is paramount. N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline (commercially recognized in screening libraries under identifiers such as sc-330741) represents a highly lipophilic, flexible pharmacophore. Structurally, it is characterized by a secondary amine bridging a 2-methoxyphenyl (o-anisidine) moiety and a 2-(4-ethylphenoxy)ethyl chain.
Understanding the physicochemical properties of this molecule is critical for drug development professionals. The presence of the secondary aromatic amine significantly depresses its basicity compared to aliphatic amines, while the dual aromatic rings and ethyl/methoxy substituents drive high lipophilicity. This combination dictates its behavior in aqueous assay buffers, its passive membrane permeability, and its susceptibility to cytochrome P450 (CYP) mediated metabolism. This whitepaper outlines the predictive parameters, the causality behind its experimental characterization, and the field-proven methodologies required to validate its drug-like properties.
Predictive Physicochemical Descriptors
Before initiating benchtop assays, establishing a theoretical physicochemical baseline is essential. The data summarized in Table 1 provides the structural heuristics used to design the subsequent experimental protocols. Because the molecule possesses a calculated LogP (cLogP) near 4.0 and a low polar surface area, it is highly compliant with Lipinski’s Rule of 5, predicting excellent passive permeability but warning of potential aqueous solubility liabilities.
Table 1: Key Physicochemical Descriptors of N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₇H₂₁NO₂ | Standard small-molecule space. |
| Molecular Weight | 271.35 g/mol | Favorable for passive diffusion (MW < 500). |
| Predicted pKa (Amine) | ~4.5 - 5.0 | Un-ionized at physiological pH (7.4), driving high lipophilicity. |
| Predicted LogP | 3.8 - 4.2 | High membrane partitioning; high risk of non-specific binding. |
| Topological Polar Surface Area | 31.5 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors / Acceptors | 1 / 3 | Minimal desolvation energy required for lipid bilayer entry. |
| Rotatable Bonds | 6 | Moderate conformational flexibility; potential entropic penalty upon target binding. |
Experimental Methodologies: Self-Validating Protocols
To transition from in silico predictions to empirical data, we must employ robust, self-validating experimental systems. The following protocols are designed specifically for highly lipophilic, poorly soluble compounds like N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline.
Protocol 1: Potentiometric pKa Determination via Cosolvent Extrapolation
Causality: The secondary aniline nitrogen is the sole ionizable center. However, due to its high LogP, titrating this compound in pure water will cause precipitation before the inflection point is reached, invalidating the Nernstian equilibrium. We employ a methanol-water cosolvent system to maintain solubility, using the Yasuda-Shedlovsky extrapolation to mathematically derive the true aqueous pKa[1].
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Preparation: Prepare a 1 mM stock of the compound in HPLC-grade methanol.
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Titration: Prepare three distinct cosolvent ratios (e.g., 30%, 40%, and 50% Methanol/Water v/v). Titrate each solution from pH 2.0 to 10.0 using standardized 0.1 M HCl and 0.1 M KOH under an inert argon atmosphere at 25°C.
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Data Acquisition: Record the titration curves and identify the pKa in each specific cosolvent mixture (psKa).
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Self-Validation (Yasuda-Shedlovsky Plot): Plot the measured psKa + log[H₂O] against the inverse dielectric constant (1/ε) of the respective cosolvent mixtures.
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Validation Check: A strictly linear regression ( R2>0.99 ) validates that the compound remained in solution and no micellization occurred. The y-intercept yields the true aqueous pKa.
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Protocol 2: Thermodynamic Lipophilicity (LogP) via Shake-Flask Method
Causality: While HPLC retention times can estimate lipophilicity, the Shake-Flask method remains the gold standard for determining the true thermodynamic partition coefficient, which is critical for predicting the volume of distribution (Vd)[2].
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Phase Saturation: Vigorously stir n-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.
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Spiking: Dissolve 1 mg of the compound into 10 mL of the pre-saturated octanol phase.
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Partitioning: In three separate glass centrifuge tubes, combine the spiked octanol and aqueous buffer at volume ratios of 1:1, 1:2, and 2:1. Shake at 50 rpm for 1 hour at 25°C.
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Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to break any micro-emulsions.
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Quantification & Self-Validation: Quantify the concentration of the compound in both phases using HPLC-UV.
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Validation Check: Calculate the LogP for all three volume ratios. If the variance between the ratios exceeds ±0.1 log units, the system flags a concentration-dependent aggregation or incomplete phase separation, and the assay must be repeated at a lower concentration[2].
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Protocol 3: Kinetic Solubility Assay via LC-MS/MS
Causality: In early drug discovery, compounds are stored in DMSO. Thermodynamic solubility (using crystalline powder) overestimates the "working solubility" in biological assays. Kinetic solubility mimics the exact conditions of an in vitro assay, where a DMSO stock is rapidly diluted into an aqueous buffer[3].
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Incubation: Spike a 10 mM DMSO stock of the compound into pH 7.4 PBS to achieve a final target concentration of 200 µM (maintaining exactly 2% DMSO v/v).
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Equilibration: Incubate the suspension at 37°C for 24 hours with constant agitation (300 rpm).
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Filtration: Transfer the mixture to a 0.45 µm PVDF filter plate. Apply vacuum to separate the precipitated drug from the saturated solution.
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Quantification & Self-Validation: Dilute the filtrate 1:10 in 50% Acetonitrile/Water to prevent precipitation during analysis. Quantify via LC-MS/MS against a standard curve.
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Validation Check: The standard curve must be prepared in 50% Acetonitrile, ensuring the analytical standards do not precipitate, thereby validating the accuracy of the MS/MS response[3].
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Workflow and Metabolic Liabilities
The physicochemical properties directly dictate the compound's biological fate. Because N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is highly lipophilic and un-ionized at physiological pH, it is highly susceptible to hepatic clearance via Cytochrome P450 (CYP) enzymes.
Tiered physicochemical characterization workflow for lipophilic compounds.
The structural features of the molecule present three primary metabolic liabilities:
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O-Demethylation: The methoxy group on the aniline ring is a classic target for CYP2D6 and CYP3A4, leading to the formation of a reactive phenol metabolite.
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Aliphatic Hydroxylation: The ethyl group on the phenoxy ring is highly susceptible to benzylic oxidation, forming a 1-hydroxyethyl derivative.
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N-Dealkylation / Ether Cleavage: The flexible ethyl linker between the heteroatoms can undergo oxidative cleavage.
Predicted CYP450-mediated biotransformation pathways.
Conclusion
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is a structurally flexible, highly lipophilic molecule that presents excellent theoretical permeability but significant solubility and metabolic challenges. By employing self-validating physicochemical assays—such as cosolvent potentiometric titrations and multiple-ratio shake-flask partitioning—researchers can accurately map its ADME profile. Understanding the causality between its un-ionized state at pH 7.4 and its subsequent behavior in aqueous media is the critical first step in optimizing this pharmacophore for advanced biological applications.
References
- OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995) Umwelt-online.de
- Absorption and Drug Development: Solubility, Permeability, and Charge St
- Drug-like Properties: Concepts, Structure Design and Methods - 1st Edition Elsevier Shop
